

# Preliminary Studies on Canagliflozin in Neurodegenerative Models: A Technical Guide

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: **Canagliflozin**, a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for type 2 diabetes, is emerging as a promising therapeutic candidate for neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert pleiotropic effects beyond glycemic control has spurred investigations into its neuroprotective potential. Preclinical studies in various animal models of neurodegeneration—including Alzheimer's disease, Parkinson's disease, and cerebral ischemia—demonstrate that **Canagliflozin** mitigates key pathological hallmarks through diverse mechanisms. These include the activation of AMP-activated protein kinase (AMPK), reduction of neuroinflammation and oxidative stress, and modulation of autophagy and cholinergic pathways. This technical guide provides a comprehensive overview of these preliminary studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to support further research and development in this area.

### Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. The search for effective therapies has led to the exploration of repurposing existing drugs. **Canagliflozin**, an SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion[1][2]. However, recent evidence reveals its engagement with cellular pathways central to neuronal survival and function, independent of



its primary target. Studies confirm that **Canagliflozin** is lipid-soluble and can cross the blood-brain barrier, allowing it to directly act on the central nervous system[3].

## Canagliflozin in Alzheimer's Disease (AD) Models

Preliminary research indicates that **Canagliflozin** can ameliorate cognitive deficits and pathological markers in AD models. The primary models used are the scopolamine-induced amnesia model in mice, which mimics cholinergic dysfunction, and the 5xFAD transgenic mouse model, which recapitulates amyloid pathology[4][5][6][7][8].

**Data Presentation: Alzheimer's Disease Models** 



Parameter Measured	Animal Model	Treatment Details	Key Quantitative Result	Reference
Cognitive Function	Scopolamine- induced Mice	21-day treatment	Significantly improved Novelty Preference Index in Novel Object Recognition Test.	[4][7][8]
Anxiety-like Behavior	Scopolamine- induced Mice	21-day treatment	Significantly increased time spent in open arms in the Elevated Plus Maze test.	[4][7][8]
Cholinergic Activity	Scopolamine- induced Mice	21-day treatment	Decreased Acetylcholinester ase (AChE) activity.	[4][8]
Neuroinflammati on	Scopolamine- induced Mice (Males)	21-day treatment	Reduced microgliosis and astrogliosis (GFAP expression) in the hippocampus.	[4][7]
mTOR Signaling	Scopolamine- induced Mice	21-day treatment	Decreased expression of the mammalian target of rapamycin (mTOR).	[4][8]
Amyloid Pathology	5xFAD Mice (Males)	Chronic treatment	Reduced amyloid plaque burden.	[5]







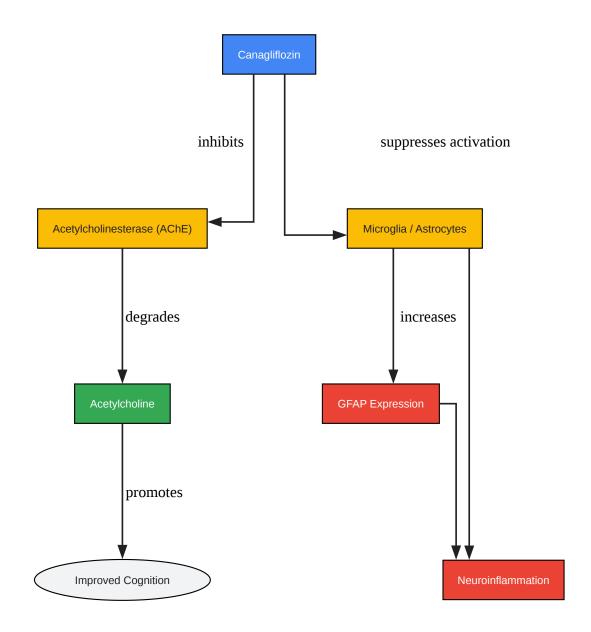
memory.		Cognitive Function	5xFAD Mice (Males)	Chronic treatment	Improved hippocampal- dependent learning and memory.	[5]
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Note: Some effects of **Canagliflozin** in AD models have been observed to be sex-specific, with more pronounced benefits in male mice[5][7].

## **Signaling Pathways in AD Models**

**Canagliflozin**'s effects in AD models appear to be mediated by the inhibition of acetylcholinesterase and the suppression of neuroinflammatory pathways.





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Canagliflozin's dual action on cholinergic and inflammatory pathways in AD models.

# **Experimental Protocols: Scopolamine-Induced AD Model**



- Animal Model: CD1 mice[4][6][8].
- Disease Induction: Learning and memory deficits were induced by intraperitoneal injections of scopolamine (a muscarinic receptor antagonist)[7].
- Treatment Regimen: **Canagliflozin** was administered orally daily for 21 days[4][8]. In some studies, it was compared or combined with Donepezil, a standard AD therapy[4][6][8].
- Behavioral Assessments:
  - Novel Object Recognition Test (NORT): Used to evaluate visual recognition memory. The
    test consists of a familiarization phase with two identical objects and a test phase where
    one object is replaced with a novel one. A preference for the novel object indicates intact
    memory[7][8].
  - Elevated Plus Maze (EPM): Used to assess anxiety-like behavior. The apparatus consists
    of two open and two closed arms. Increased time spent in the open arms suggests an
    anxiolytic effect[7][8].
- Biochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically
  the hippocampus and cortex) was collected for analysis. Techniques included
  immunohistochemistry to measure the expression of markers for astrogliosis (Glial Fibrillary
  Acidic Protein, GFAP) and Western blotting to quantify levels of mTOR and AChE activity[4]
  [7][8].

## Canagliflozin in Parkinson's Disease (PD) Models

In a rat model of Parkinson's disease induced by the neurotoxin rotenone, **Canagliflozin** demonstrated significant neuroprotective effects, improving motor function and preserving dopaminergic neurons[9].

**Data Presentation: Parkinson's Disease Models** 



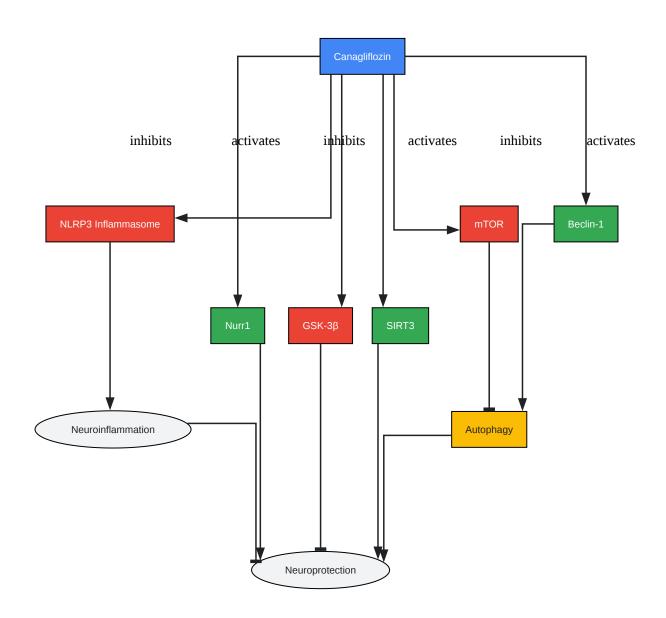
Parameter Measured	Animal Model	Treatment Details	Key Quantitative Result	Reference
Motor Function	Rotenone- lesioned Rats	20 mg/kg, daily oral admin.	Significantly improved neurobehavioral assessments and declined dyskinesia scores.	[9]
Dopaminergic Neurons	Rotenone- lesioned Rats	20 mg/kg, daily oral admin.	Upregulation of Tyrosine Hydroxylase (a marker for dopamine neurons).	[9]
Neurotransmitter s	Rotenone- lesioned Rats	20 mg/kg, daily oral admin.	Prominent elevation in dopamine levels.	[9]
Inflammasome	Rotenone- lesioned Rats	20 mg/kg, daily oral admin.	Downregulation of NLRP3 and Caspase-1 in the substantia nigra.	[9]
Signaling Proteins	Rotenone- lesioned Rats	20 mg/kg, daily oral admin.	Upregulation of Nurr1, PGC-1α, SIRT3, beclin-1. Downregulation of mTOR, GSK-3β.	[9]

## **Signaling Pathways in PD Models**

**Canagliflozin**'s neuroprotection in the PD model involves a complex interplay between antiinflammatory, metabolic, and autophagy-related pathways, converging to reduce



neurodegeneration.



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Key pathways modulated by Canagliflozin in a Parkinson's disease model.

## **Experimental Protocols: Rotenone-Induced PD Model**



- Animal Model: The PD rat model was induced in male Wistar rats[9].
- Disease Induction: Neurodegeneration was induced by eleven subcutaneous injections of rotenone (1.5 mg/kg), an inhibitor of mitochondrial complex I, administered every other day[9].
- Treatment Regimen: **Canagliflozin** (20 mg/kg) was administered orally on a daily basis throughout the experimental period[9].
- Behavioral Assessments: Dyskinesia was scored to assess the severity of motor complications, a key feature of both PD and its treatment with L-dopa[9].
- Biochemical and Histological Analysis: After the treatment period, the substantia nigra pars compacta (SNpc) was analyzed. Immunohistochemistry was used to quantify the expression of Tyrosine Hydroxylase (TH), β-catenin, NLRP3, and caspase-1. Western blotting or ELISA was used to measure levels of dopamine and key signaling proteins including Nurr1, PGC-1α, SIRT3, beclin-1, mTOR, and GSK-3β[9].

## **Canagliflozin in Cerebral Ischemia Models**

In models of stroke, **Canagliflozin** reduces brain swelling and neuronal injury, demonstrating its potential in acute neuronal insults.

**Data Presentation: Cerebral Ischemia Models** 

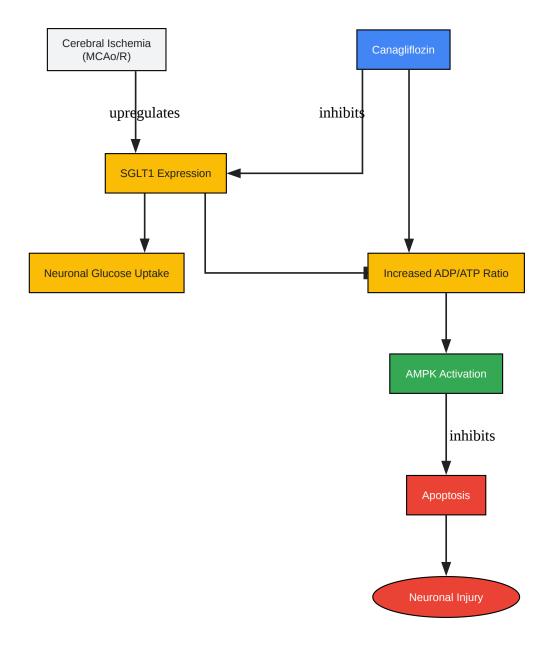


Parameter Measured	Animal Model	Treatment Details	Key Quantitative Result	Reference
Brain Edema	Mouse MCAo/R	Pre-reperfusion gavage	Significantly reduced hemispheric swelling.	[10][11][12]
Neurological Deficit	Mouse MCAo/R	Pre-reperfusion gavage	Significantly improved neurological function scores.	[10][11]
Infarct Volume	Mouse MCAo/R	Pre-reperfusion gavage	Reduced infarct volumes in moderate, but not severe, ischemic insults.	[10][11][12]
Apoptosis	Mouse MCAo/R	Pre-reperfusion gavage	Reduced neuronal apoptosis.	[12]
SGLT1 Expression	Mouse MCAo/R	Pre-reperfusion gavage	Reduced the MCAO-induced elevation of SGLT1 expression in cortex and hippocampus.	[12]
Cell Viability (in vitro)	OGD/R in HT-22 cells	Co-treatment	Increased cell viability and attenuated lactate dehydrogenase (LDH) release.	[12]



## **Signaling Pathways in Ischemia Models**

In cerebral ischemia, **Canagliflozin**'s protective effects are linked to the inhibition of SGLT1 (in addition to SGLT2) and subsequent activation of the energy-sensing AMPK pathway, which helps to suppress apoptosis.





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Proposed SGLT1/AMPK signaling pathway for Canagliflozin in cerebral ischemia.

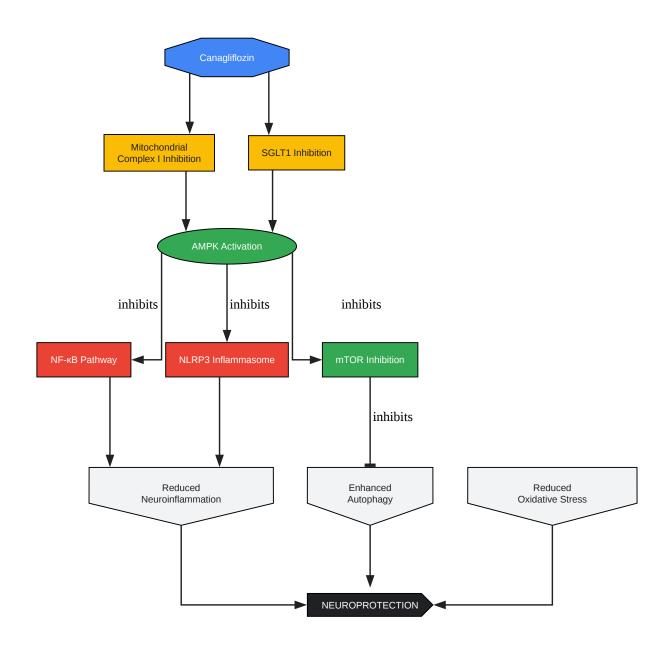
# Experimental Protocols: Middle Cerebral Artery Occlusion (MCAo) Model

- Animal Model: Non-diabetic and type 2 diabetic mice[10][11]. Sprague Dawley rats[12].
- Disease Induction: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAo) using an intraluminal filament. The filament was typically left in place for 1-2 hours before being withdrawn to allow for reperfusion (MCAo/R)[10][12].
- Treatment Regimen: Canagliflozin was administered by oral gavage before the onset of reperfusion[12].
- Outcome Assessments:
  - Neurological Deficit Scoring: A graded scale was used to assess motor and neurological function 24 hours after MCAo.
  - Infarct Volume and Edema Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volumes of the infarct, ipsilateral hemisphere, and contralateral hemisphere were calculated to determine infarct size and the degree of swelling[12].
- In Vitro Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was
  established in the HT-22 mouse hippocampal neuronal cell line to mimic ischemic conditions
  in vitro. Cell viability was assessed using assays like MTT, and cell death was measured by
  lactate dehydrogenase (LDH) release[12].

## **Core Neuroprotective Mechanisms of Canagliflozin**

Across different neurodegenerative models, several core mechanisms of **Canagliflozin** consistently emerge. The activation of AMPK appears to be a central event that orchestrates downstream anti-inflammatory and metabolic benefits.





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Integrative overview of **Canagliflozin**'s primary neuroprotective mechanisms.

 AMPK Activation: Canagliflozin activates AMPK, a master regulator of cellular energy homeostasis. This is proposed to occur through mild inhibition of mitochondrial respiratory



complex I, which increases the cellular AMP/ADP ratio, a direct activator of AMPK[13][14] [15].

- Anti-Neuroinflammatory Action: Canagliflozin suppresses neuroinflammation by inhibiting key pro-inflammatory pathways. It has been shown to reduce the activation of the NLRP3 inflammasome and downregulate signaling through NF-κB, JNK, and p38 in microglia[9][16] [17][18].
- Reduction of Oxidative Stress: The drug mitigates neuro-oxidative stress, a common pathology in neurodegeneration[9][18][19]. This is likely linked to its effects on mitochondrial function and AMPK-mediated antioxidant responses.
- Modulation of Autophagy: By inhibiting mTOR, a negative regulator of autophagy,
   Canagliflozin can enhance the cellular process of clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative diseases[9].

## **Gaps in Research and Future Directions**

The preliminary data are promising, but significant gaps in our understanding remain.

- Huntington's Disease (HD): To date, there is a notable absence of published studies investigating Canagliflozin in animal models of Huntington's disease. Given the metabolic dysregulation observed in HD, this is a critical area for future research. Relevant models for such studies would include the R6/2 or zQ175 knock-in mouse models, which are widely used in preclinical HD research[20][21][22][23].
- Sex-Specific Effects: Several studies have reported that the neuroprotective benefits of **Canagliflozin** are more robust in male mice[5][7]. The mechanisms underlying this sexual dimorphism are unknown and warrant dedicated investigation.
- Chronic vs. Acute Effects: Most studies have focused on relatively short-term administration.
   Long-term studies are needed to understand the sustained efficacy and potential side effects of chronic Canagliflozin treatment in the context of progressive neurodegeneration.
- Target Engagement: While SGLT1 and SGLT2 are expressed in the brain, and AMPK
  activation is a clear outcome, the precise molecular targets and off-target effects of
  Canagliflozin within the CNS require further elucidation.



### Conclusion

Preliminary preclinical evidence strongly suggests that **Canagliflozin** possesses significant neuroprotective properties relevant to a range of neurodegenerative conditions. Its multifaceted mechanism of action—targeting cellular energy metabolism, inflammation, and protein quality control—positions it as a compelling candidate for drug repurposing. The data summarized in this guide highlight the need for continued investigation to translate these promising findings from animal models into potential therapeutic strategies for human neurodegenerative diseases.

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